

Application Notes and Protocols: Long-Term Safety and Efficacy of Obefazimod

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Compound of Interest

Compound Name: *Obefazimod*

Cat. No.: *B605113*

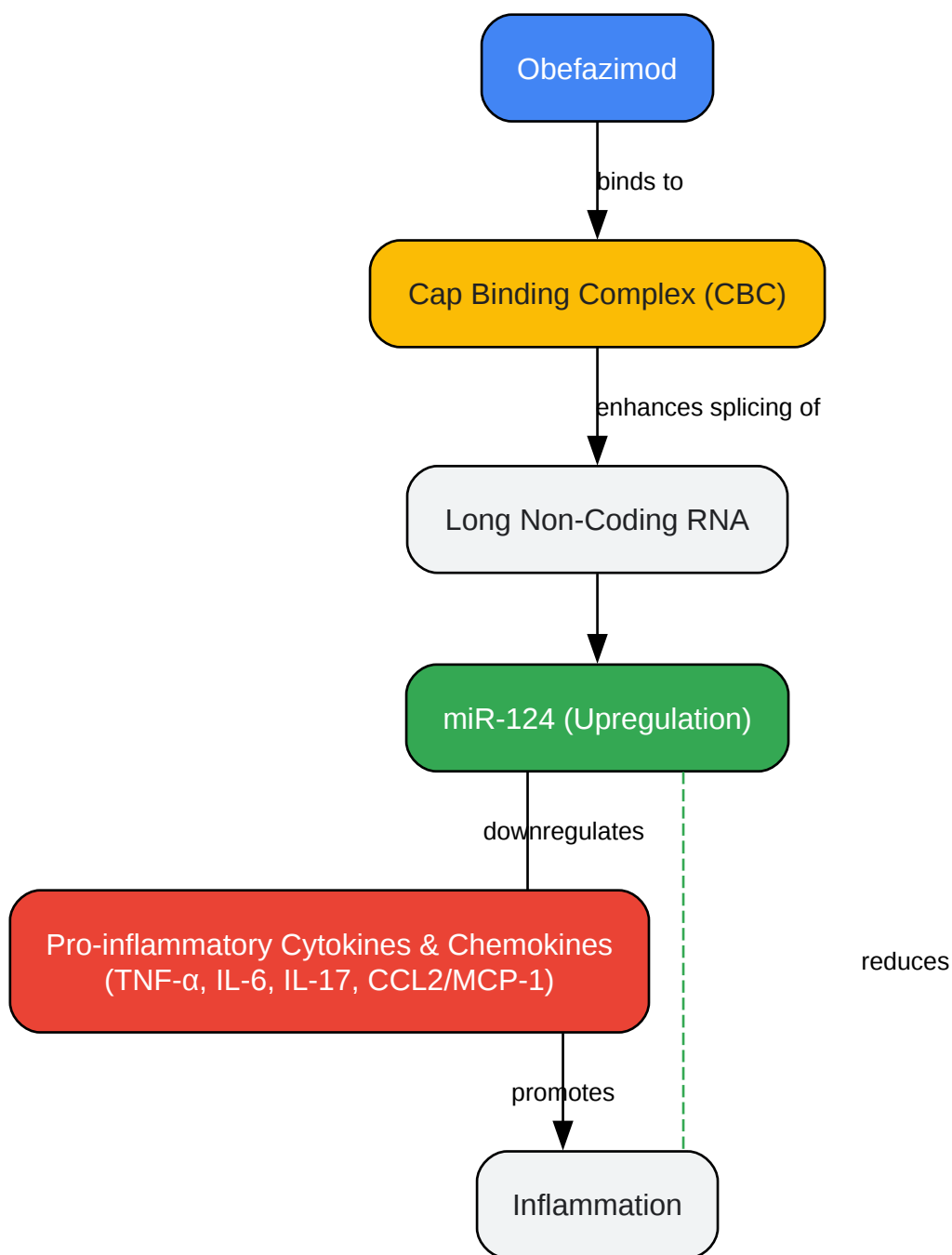
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term safety and efficacy of **Obefazimod** (formerly ABX464), a first-in-class oral, once-daily, small molecule that modulates RNA splicing. The data presented is primarily derived from clinical trials in patients with moderately to severely active ulcerative colitis (UC).

Mechanism of Action

Obefazimod has a novel mechanism of action that involves the upregulation of a specific microRNA, miR-124, which has potent anti-inflammatory properties.[1][2] By binding to the cap binding complex (CBC), **Obefazimod** enhances the selective splicing of a long non-coding RNA to generate miR-124.[2] This upregulation of miR-124 leads to the downregulation of pro-inflammatory cytokines and chemokines, including TNF- α , IL-6, IL-17, and CCL2/MCP-1, thereby reducing the inflammatory cascade characteristic of diseases like ulcerative colitis.[2]



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Caption: **Obefazimod's** Mechanism of Action.

Long-Term Efficacy in Ulcerative Colitis

Obefazimod has demonstrated significant and sustained efficacy in long-term studies of patients with moderately to severely active ulcerative colitis.

Phase 2b Open-Label Maintenance Study (96 Weeks)

Data from the 96-week open-label maintenance (OLM) study of the Phase 2b trial showed a durable clinical response and remission.[\[3\]](#)[\[4\]](#)

Efficacy Endpoint	Week 48 (n=217)	Week 96 (n=217)
Clinical Response	81.6%	72.8%
Clinical Remission	54.8%	52.5%
Endoscopic Improvement	61.3%	59.0%
Endoscopic Remission	33.2%	35.9%

Data based on non-responder imputation for missing data.[\[3\]](#)

Phase 3 ABTECT Program (8-Week Induction)

The Phase 3 ABTECT program, consisting of two induction trials (ABTECT-1 and ABTECT-2), evaluated two doses of **Obefazimod** (25 mg and 50 mg) against placebo.[\[5\]](#)[\[6\]](#)

Efficacy Endpoint (Week 8)	Obefazimod 50 mg (Pooled)	Placebo (Pooled)	p-value
Clinical Remission	16.4% (placebo-adjusted)	-	<0.0001
Endoscopic Improvement (ABTECT-1)	36%	10%	<0.0001
Endoscopic Improvement (ABTECT-2)	33%	6%	<0.0001
Histologic Endoscopic Mucosal Improvement (HEMI)	~23-24%	-	<0.0001

The 50 mg once-daily dose met the primary endpoint of clinical remission at week 8 in both trials.^{[5][7]} The 25 mg dose also showed a strong signal for clinical response.^[6]

Patient-Reported Outcomes (PROs)

Improvements in patient-reported outcomes were observed at week 8 in the ABTECT induction trials, indicating a significant positive impact on patients' quality of life.^{[8][9]}

Patient-Reported Outcome (Week 8, 50mg vs. Placebo)	Obefazimod 50 mg	Placebo	p-value
No Bowel Urgency	37%	18.1%	<0.0001
No Nocturnal Bowel Movements	47.6%	24.7%	<0.0001
Fatigue Remission	17.1%	7.7%	0.0001

Long-Term Safety Profile

Obefazimod has demonstrated a favorable and consistent safety profile across multiple long-term studies, with no new safety signals emerging over time.^{[3][5][7]}

Phase 2b Open-Label Maintenance Study (96 Weeks)

In the 96-week OLM study, 68.2% of patients reported at least one treatment-emergent adverse event (TEAE).^[3]

Most Frequent TEAEs	Percentage of Patients
COVID-19	14.3%
Headache	11.5%
Ulcerative Colitis (worsening)	7.8%
Nasopharyngitis	6.9%

Phase 3 ABTECT Induction Trials (8 Weeks)

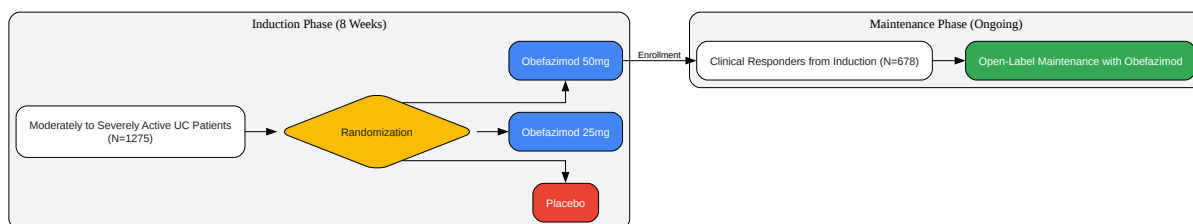
In the ABTECT trials, the incidence of TEAEs was comparable between the **Obefazimod** and placebo groups.^[6]

Safety Outcome	Obefazimod Arms	Placebo Arm
Treatment-Emergent Adverse Events (TEAEs)	47% - 61%	48% - 53%
Serious Adverse Events (SAEs)	Infrequent	Infrequent
Discontinuations due to TEAEs	Infrequent	Infrequent

Experimental Protocols

The following provides a generalized protocol based on the methodologies described in the **Obefazimod** clinical trials for ulcerative colitis.

Study Design: Phase 3 Induction and Maintenance Program



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Caption: Phase 3 ABTECT Program Workflow.

1. Patient Population:

- Adult patients with a diagnosis of moderately to severely active ulcerative colitis.
- Inadequate response, loss of response, or intolerance to conventional and/or advanced therapies (including biologics and JAK inhibitors).[5]

2. Study Phases:

- Induction Phase: A randomized, double-blind, placebo-controlled period of 8 weeks to assess the efficacy and safety of **Obefazimod** in inducing a clinical response and remission.
- Maintenance Phase: An open-label extension study for patients who completed the induction phase to evaluate the long-term safety and efficacy of **Obefazimod**. The ongoing ABTECT Maintenance Trial (ABX464-107) will follow patients for an extended period.[5][7]

3. Treatment Regimen:

- Induction: Once-daily oral administration of **Obefazimod** (25 mg or 50 mg) or placebo.[5]
- Maintenance: Once-daily oral administration of **Obefazimod** (typically 50 mg).[3]

4. Efficacy Assessments:

- Primary Endpoint (Induction): Clinical remission at week 8, typically defined by a composite score such as the modified Mayo Score (MMS).
- Key Secondary Endpoints:
 - Clinical response
 - Endoscopic improvement
 - Histologic endoscopic mucosal improvement (HEMI)

- Patient-reported outcomes (e.g., bowel urgency, fatigue, quality of life).[8]

5. Safety Assessments:

- Monitoring and recording of all treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and adverse events leading to discontinuation.
- Regular monitoring of vital signs, physical examinations, and clinical laboratory parameters.

6. Biomarker Analysis:

- Measurement of miR-124 levels in rectal tissue biopsies to confirm the mechanism of action. A significant upregulation of miR-124 is expected in patients treated with **Obefazimod** compared to placebo.
- Assessment of fecal calprotectin levels as a non-invasive biomarker of intestinal inflammation. A reduction in fecal calprotectin is an indicator of treatment efficacy.[4]

These notes and protocols are intended to provide a summary of the available data and methodologies for the long-term study of **Obefazimod**. For detailed and specific protocols, it is essential to refer to the official clinical trial documentation and publications.

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